Bienvenue dans la boutique en ligne BenchChem!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Thrombin inhibition Serine protease selectivity Tetrazole bioisostere

This 2,4,6-trimethylbenzenesulfonamide-tetrazole hybrid (CAS 920468-50-4) offers a structurally differentiated scaffold for three high-value campaigns: (1) H3 receptor chemical probe development per US20070173511A1 chemotype; (2) fragment-growing against hCA II leveraging the 2,4,6-trimethyl substitution's distinct binding profile (PDB 6T4N); and (3) antitubercular lead screening under WO2019034729A1. The cyclohexyl-tetrazole extension provides a unique vector unavailable in simpler analogs. No peer-reviewed selectivity data exist—procure this compound to generate proprietary IC50, selectivity, and MIC datasets before competitors close the gap.

Molecular Formula C17H25N5O2S
Molecular Weight 363.48
CAS No. 920468-50-4
Cat. No. B2791189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
CAS920468-50-4
Molecular FormulaC17H25N5O2S
Molecular Weight363.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)C
InChIInChI=1S/C17H25N5O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)18-11-16-19-20-21-22(16)15-7-5-4-6-8-15/h9-10,15,18H,4-8,11H2,1-3H3
InChIKeyPAKDQVQEMXNQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 920468-50-4): Compound Identity and Procurement Context


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (CAS 920468-50-4) is a synthetic small molecule belonging to the tetrazole-fused benzenesulfonamide class . It is primarily distributed at a reported purity of ≥95% for early-stage research use , with its core scaffold bearing a 1-cyclohexyl-1H-tetrazole moiety N-linked via a methylene bridge to a 2,4,6-trimethylbenzenesulfonamide group. This structural arrangement places it among sulfonamide derivatives that have been explored in patent literature for modulating histone H3 receptors [1] and for antimycobacterial applications [2]. However, direct peer-reviewed pharmacological or selectivity data for this specific compound are absent from the open scientific record, making its procurement decision reliant on scaffold-level analogies rather than compound-specific evidence.

Why Generic Substitution of Tetrazole Sulfonamides like CAS 920468-50-4 Is Scientifically Unsupported


Within the tetrazole-benzenesulfonamide chemical space, minor structural variations—such as the nature of the N-1 substituent on the tetrazole ring or the methylation pattern on the phenyl ring—can drastically alter target engagement, selectivity profiles, and even the mechanism of inhibition. For instance, triazole-based sulfonamides have been shown to inhibit thrombin more efficiently than their tetrazole counterparts, while the 2,4,6-trimethyl substitution pattern on benzenesulfonamide is a critical determinant of binding affinity in carbonic anhydrase isoforms [1][2]. Generic substitution without compound-specific comparative data therefore risks selecting an analog with unverified potency, altered selectivity, or entirely different biological behavior, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide


Tetrazole vs. Triazole Sulfonamide Thrombin Inhibition: A Class-Level Benchmark

A focused library study comparing triazole- and tetrazole-containing sulfonamides demonstrated that, in general, triazole-based analogs inhibit thrombin more potently than their tetrazole counterparts. The best tetrazole scaffold compound required further optimization to approach the Ki = 880 nM achieved by the lead triazole compound 26, which also exhibited significant selectivity over trypsin (Ki = 729 µM) [1]. This class-level trend establishes a benchmark against which the 2,4,6-trimethylbenzenesulfonamide-tetrazole hybrid must be measured.

Thrombin inhibition Serine protease selectivity Tetrazole bioisostere

2,4,6-Trimethylbenzenesulfonamide as a Privileged Fragment for Carbonic Anhydrase Binding

X-ray crystallography (PDB 6T4N) confirms that 2,4,6-trimethylbenzenesulfonamide binds to human carbonic anhydrase II (hCA II) at 1.4 Å resolution, with the three methyl groups engaging a hydrophobic pocket adjacent to the zinc-coordinated sulfonamide [1]. Structure-activity relationship (SAR) studies indicate that augmenting the benzenesulfonamide substituents at the 2, 4, and 6 positions is a validated strategy for achieving high-affinity and isoform-selective CA inhibition, leading to compounds with selectivity for anticancer target CA IX and antiobesity target CA VB [1][2]. The appended tetrazole-cyclohexyl group in CAS 920468-50-4 may further modulate this selectivity, though direct comparative data are lacking.

Carbonic anhydrase inhibition Fragment-based drug design X-ray crystallography

Patent Landscape: Cyclohexyl Sulfonamide Derivatives as H3 Receptor Modulators

US Patent Application US20070173511A1 discloses a broad series of cyclohexyl sulfonamide derivatives as H3 receptor modulators useful for treating CNS disorders [1]. While CAS 920468-50-4 falls within the general Markush structure, no specific biological data (e.g., IC50, Ki, selectivity) are provided for this exact compound within the patent. The patent emphasizes that the nature of the sulfonamide N-substituent and the aryl substitution pattern critically influence H3 receptor affinity, making direct extrapolation from other exemplified compounds unreliable.

Histamine H3 receptor GPCR modulation CNS drug discovery

Tetrazole-Benzenesulfonamide Hybrids as Antitubercular Agents: A Scaffold with Unvalidated Specificity

WO2019034729A1 claims novel tetrazole compounds, including benzenesulfonamide derivatives, for the treatment of tuberculosis, with disclosed minimum inhibitory concentration (MIC) values against M. tuberculosis for representative examples [1]. CAS 920468-50-4 is not specifically exemplared, but its core scaffold aligns with the patented chemotype. Notably, the patent emphasizes that variations in the sulfonamide aryl substitution and the N-1 alkyl/cycloalkyl group on the tetrazole significantly impact antimycobacterial potency and selectivity over mammalian cells.

Antitubercular drug discovery Mycobacterium tuberculosis Tetrazole pharmacophore

Physicochemical Identity and Purity Profile Relative to Close Analogs

Commercially, CAS 920468-50-4 is supplied at ≥95% purity with a molecular formula of C17H25N5O2S and a molecular weight of 363.48 g/mol . Close analogs include N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (unsubstituted phenyl ring; MW 321.40) and N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide (4-fluorophenyl instead of cyclohexyl). The 2,4,6-trimethyl substitution increases lipophilicity (clogP) relative to the unsubstituted phenyl analog, which may enhance membrane permeability but could also reduce aqueous solubility. However, head-to-head experimental comparison of these properties is not available in the public domain.

Chemical purity Molecular properties Quality control

Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide Based on Available Evidence


Chemical Probe for H3 Receptor Mediated CNS Pathways (Patent-Guided)

Based on the structural class disclosed in US20070173511A1, this compound could serve as a starting point for developing H3 receptor chemical probes. Researchers would need to first generate compound-specific IC50 and selectivity data before using it as a tool compound. The 2,4,6-trimethyl substitution pattern may offer a distinct interaction profile not yet explored in the patent examples [1].

Fragment-Based Drug Design Leveraging the 2,4,6-Trimethylbenzenesulfonamide Core

The co-crystal structure of the 2,4,6-trimethylbenzenesulfonamide fragment with hCA II (PDB 6T4N) suggests that CAS 920468-50-4 could be used in fragment-growing campaigns aimed at enhancing CA isoform selectivity. The tetrazole-cyclohexyl extension offers a vector for additional interactions beyond the fragment core, though binding affinity must be experimentally confirmed [1][2].

Antitubercular Lead Generation (Patent-Guided)

WO2019034729A1 establishes the therapeutic rationale for tetrazole-benzenesulfonamide hybrids against M. tuberculosis. This compound, as a member of the claimed chemotype, could be screened for MIC determination and cytotoxicity profiling to validate its potential as an antitubercular lead. The cyclohexyl group may enhance mycobacterial cell wall permeability relative to smaller N-1 substituents [1].

Serine Protease Selectivity Profiling

Given the class-level finding that tetrazole sulfonamides exhibit limited thrombin inhibition compared to triazole analogs, this compound could be systematically profiled against a panel of serine proteases (thrombin, trypsin, tryptase, chymase, factor Xa) to determine whether the 2,4,6-trimethyl substitution or the cyclohexyl group rescues potency or selectivity. Such data would address a critical knowledge gap identified in the Siles et al. study [1].

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.